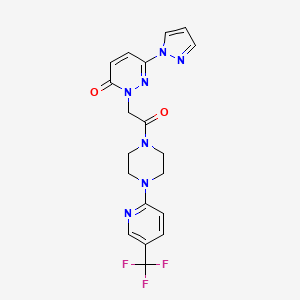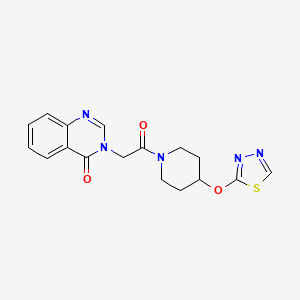
3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C17H17N5O3S and its molecular weight is 371.42. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cardiotonic Agents
- Research on piperidine derivatives carrying various 5-membered heterocycles, including 1,3,4-thiadiazol, indicated their potential as cardiotonic agents. The study highlighted the synthesis and structure-activity relationships of these compounds (Nomoto et al., 1991).
Anticancer Activity
- A study synthesized novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones and evaluated their in vitro and in vivo anticancer activities. These compounds showed promising results against human cervical cancer cells and in preventing tumor growth in mice (Joseph et al., 2010).
Antimicrobial Agents
- The synthesis of s-Triazine-Based Thiazolidinones as antimicrobial agents demonstrated the potential of these compounds against various bacterial and fungal strains. This study provided insights into the structure-activity relationships of these derivatives (Patel et al., 2012).
Antihypertensive Agents
- Piperidine derivatives with a quinazoline ring system were synthesized and tested for their antihypertensive activity. Some of these compounds showed strong hypotensive effects in a rat model, indicating their potential as antihypertensive agents (Takai et al., 1986).
Antibacterial Activity
- Research into substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives highlighted their significant antibacterial activity against various bacterial strains. The study provided valuable information on the structural characteristics contributing to their efficacy (Singh et al., 2010).
Anti-Inflammatory Agents
- A study on the synthesis and evaluation of new 4(3H)-quinazolinones derivatives as potential anti-inflammatory agents indicated their effectiveness in both in vitro and in vivo models. This research contributed to the understanding of the anti-inflammatory properties of these compounds (Thorat et al., 2021).
Diuretic Agents
- The synthesis of quinazolin-4(3H)-one derivatives containing thiazole or 1, 3, 4-thiadiazole moieties was explored for their diuretic activity. This study offered insights into the effects of heterocyclic combinations on diuretic efficacy (Maarouf et al., 2004).
Ultrasound-Assisted Synthesis
- An innovative approach using ultrasound-assisted synthesis for benzimidazo[2,1-b]quinazolin-1(1H)-ones was studied, revealing a novel mechanism involving nucleophilic attack and electrocyclic ring formation (Chen et al., 2016).
Insecticidal Efficacy
- Research on bis quinazolinone derivatives explored their insecticidal efficacy, offering valuable insights into the structural features and potential applications in pest control (El-Shahawi et al., 2016).
Propriétés
IUPAC Name |
3-[2-oxo-2-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c23-15(9-22-10-18-14-4-2-1-3-13(14)16(22)24)21-7-5-12(6-8-21)25-17-20-19-11-26-17/h1-4,10-12H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZMTTKHXLBYDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

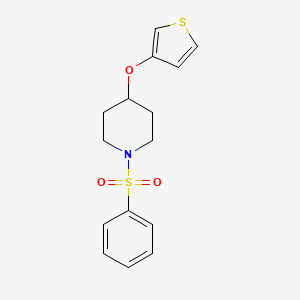
![6-Iodoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B2682154.png)
![3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2682155.png)
![6-Fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2682156.png)


![2-(Pyridin-3-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2682165.png)

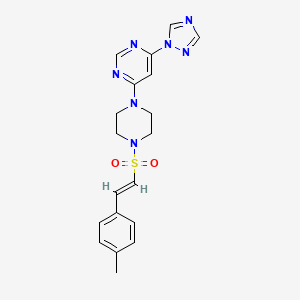
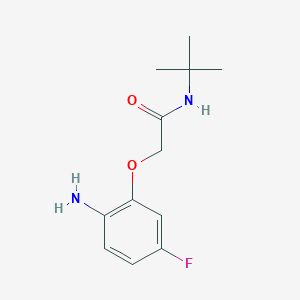
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2682169.png)
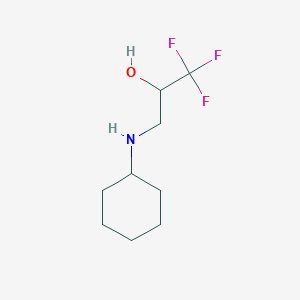
![7-(2,4-Dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2682172.png)
